molecular formula C10H17N3 B13316664 3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine

3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine

Cat. No.: B13316664
M. Wt: 179.26 g/mol
InChI Key: HYZKMEXWEPWZDG-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine is a heterocyclic compound that contains both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrazole ring, known for its biological activities, makes this compound a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate reagents under controlled conditions. One common method includes the use of sodium acetate as a catalyst at room temperature . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their conversion to the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-(1-methyl-1H-pyrazol-4-YL)piperidine is unique due to its specific structural features, combining a pyrazole and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-methyl-5-(1-methylpyrazol-4-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-8-3-9(5-11-4-8)10-6-12-13(2)7-10/h6-9,11H,3-5H2,1-2H3

InChI Key

HYZKMEXWEPWZDG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C2=CN(N=C2)C

Origin of Product

United States

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